Equipotent Clinical Efficacy at a Four-Fold Lower Dose Compared to Sulfisoxazole
In a double-blind clinical trial, sulfacytine (1 g/day) demonstrated therapeutic equivalence to sulfisoxazole (4 g/day) for treating acute uncomplicated urinary tract infections [1]. The bacteriologic success rate, defined as a reduction in urine bacterial count from ≥100,000 to ≤1,000 CFU/mL, was achieved in 95-100% of patients in both groups. This finding was corroborated by a separate study in 132 patients, which reported approximately 90% bacteriologic success in both treatment arms [2].
| Evidence Dimension | Bacteriologic Success Rate in Uncomplicated UTI |
|---|---|
| Target Compound Data | 95-100% of patients |
| Comparator Or Baseline | Sulfisoxazole: 95-100% of patients |
| Quantified Difference | Equivalent efficacy at 1 g/day vs. 4 g/day (a 75% dose reduction) |
| Conditions | Double-blind trial; 98 outpatients; 10-day treatment; 1 g/day sulfacytine vs. 4 g/day sulfisoxazole [1] |
Why This Matters
This evidence demonstrates that sulfacytine can achieve the same therapeutic outcome as sulfisoxazole with a 75% lower daily dose, a factor that may influence drug load, patient compliance, and procurement strategy.
- [1] Hughes J, Roberts LC, Coppridge AJ. Sulfacytine: a new sulfonamide. Double-blind comparison with sulfisoxazole in acute uncomplicated urinary tract infections. J Urol. 1975 Dec;114(6):912-4. PMID: 1195474. View Source
- [2] Cohen AE. Sulfacytine in uncomplicated urinary tract infections. Double-blind comparison with sulfisoxazole. Urology. 1976 Mar;7(3):267-71. PMID: 769287. View Source
